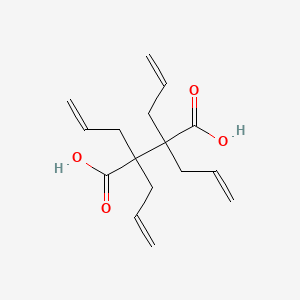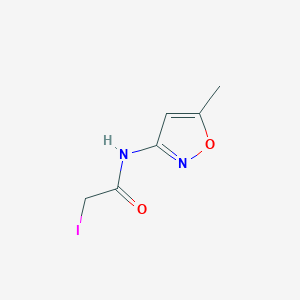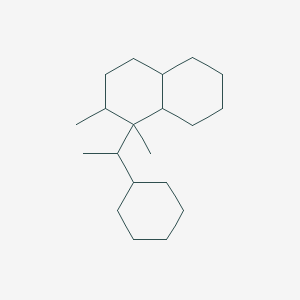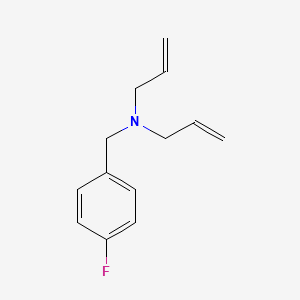
(Tetrapropenyl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, transparent liquid at room temperature and has a molecular weight of 286.41 g/mol . This compound is known for its low solubility in water but can dissolve in alcohols and ester solvents. It is widely used in various industrial applications due to its unique chemical properties.
準備方法
(Tetrapropenyl)succinic acid can be synthesized through the hydroxymethylation reaction of butenedioic acid. In this process, butenedioic acid reacts with methanol in the presence of a catalyst to form this compound . Industrial production methods often involve the reaction of maleic anhydride with a hydrocarbon distillate, predominantly the C12 branched-olefin derived from propylene tetramer . This reaction results in a mixture of isomeric alkenyl succinic anhydrides, which can be further processed to obtain this compound.
化学反応の分析
(Tetrapropenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form esters and amides.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts for esterification. Major products formed from these reactions include esters, amides, and alcohols.
科学的研究の応用
(Tetrapropenyl)succinic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers, including polyesters and polyethers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of high-temperature resistant plastics, fibers, and coatings.
作用機序
The mechanism of action of (tetrapropenyl)succinic acid involves its interaction with various molecular targets and pathways. It acts as an intermediate in the synthesis of polymers and other compounds by participating in esterification and substitution reactions. The presence of carboxylic acid groups allows it to form strong bonds with other molecules, facilitating the formation of complex structures .
類似化合物との比較
(Tetrapropenyl)succinic acid can be compared with other similar compounds such as:
Dodecenylsuccinic anhydride: Similar in structure but differs in its anhydride form.
Hexadecenylsuccinic anhydride: Another alkenyl succinic anhydride with a longer carbon chain.
Maleic anhydride: A simpler anhydride that reacts similarly but lacks the branched alkenyl group
特性
CAS番号 |
27859-58-1 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20) |
InChIキー |
GSONHGLQHNTBED-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)


![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)





